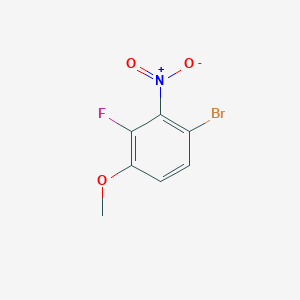

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

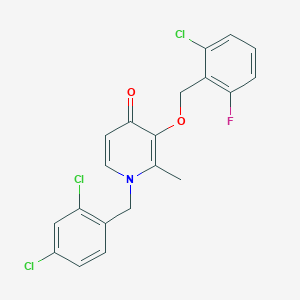

“1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene” is a chemical compound with the molecular formula C7H5BrFNO3 . It appears as a white to yellow to brown powder or crystals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 295.6±35.0 °C and a predicted density of 1.716±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Radiopharmaceuticals

- Synthesis of Radiopharmaceuticals : 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is involved in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which is used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction sequence starting with a related compound (Klok, Klein, Herscheid, & Windhorst, 2006).

Material Science and Solar Cell Efficiency

- Improving Polymer Solar Cells : The compound has been studied for its role in improving the electron transfer process in polymer solar cells. The addition of a related compound, 1-Bromo-4-Nitrobenzene, to the active layer of polymer solar cells significantly enhanced their device performance, demonstrating its potential in material science and solar energy applications (Fu et al., 2015).

Chemical Reactions and Mechanisms

- Ortho-Dehydrophenoxy Anion Formation : Research includes the study of the formation of the ortho-dehydrophenoxy anion from similar molecules. These studies are important for understanding the chemical behavior and reactivity of such compounds (Dahlke & Kass, 1992).

- Electron Attachment to Nitrobenzene Derivatives : Investigations into the temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including fluoronitrobenzene compounds, have been conducted. This research aids in understanding the electron attachment processes in these compounds (Asfandiarov et al., 2007).

Surface Engineering and Electronics

- Surface Grafting on Silicon : Studies have been conducted on the properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene layers. This research is pivotal for advancements in silicon surface engineering and electronics (Hunger et al., 2006).

Catalysis and Organic Synthesis

- Synthesis of 1H-Indazoles : The compound has been used in research exploring the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling (Wang & Li, 2016).

- Cobalt-Catalyzed Carbonylation : In the synthesis of fluorinated benzoic acids, the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-benzenes has been studied, demonstrating the compound's relevance in organic synthesis and catalysis (Boyarskiy et al., 2010).

Wirkmechanismus

Mode of Action

The bromine, fluorine, methoxy, and nitro groups on the benzene ring can participate in various chemical reactions. For instance, the bromine atom can be replaced in a nucleophilic substitution reaction . The nitro group can undergo reduction to form an amine .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Aromatic compounds like this one often participate in electrophilic aromatic substitution reactions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the nitro group can be sensitive to reduction reactions under certain conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-4-methoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZVWEKKQZHWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2998918.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)

![{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride](/img/structure/B2998925.png)

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)

![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)